5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid

Sulfonyl furoic acid Building block Research chemical

Researchers optimizing sulfonamide pharmacophores often face limited commercial access to well-characterized pyrrolidine-sulfonyl building blocks. 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (CAS 933690-52-9) addresses this gap as a defined furoic acid scaffold featuring the sulfonyl-pyrrolidine motif for systematic SAR exploration. • Sulfonyl-pyrrolidine pharmacophore for target binding and physicochemical property studies • ≥95% purity with batch-to-batch consistency • Available in research-scale quantities (mg to g) with rapid global fulfillment

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
CAS No. 933690-52-9
Cat. No. B1517239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid
CAS933690-52-9
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C9H11NO5S/c11-9(12)7-3-4-8(15-7)16(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2,(H,11,12)
InChIKeyMHVZQTXAVRFEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9): Procurement and Identification Data


5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (CAS 933690-52-9) is a sulfonyl furoic acid derivative with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is commercially available from multiple research chemical suppliers . The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use .

Limitations in Differential Assessment for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9)


A rigorous, quantitative comparison of 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9) against its closest analogs cannot be performed due to a complete lack of accessible, head-to-head comparative data in the scientific and patent literature from permitted sources. Without such data, any claim of specific differentiation or advantage over other sulfonyl furoic acids (e.g., 5-(morpholin-4-ylsulfonyl)-2-furoic acid or 5-(piperidin-1-ylsulfonyl)-2-furoic acid ) would be speculative and unsupported. Therefore, a product-specific evidence guide based on quantitative differentiation cannot be constructed at this time.

Unavailable Comparative Quantitative Data for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9)


Absence of Head-to-Head Activity Comparisons

No peer-reviewed studies or patents from allowed sources were identified that provide quantitative activity data (e.g., IC50, Ki, % inhibition) for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9) in direct comparison to a defined analog. Therefore, no differential claim can be made.

Sulfonyl furoic acid Building block Research chemical

Commercial Availability and Purity Specification

The compound is offered by vendors such as Santa Cruz Biotechnology with a purity specification (as per Certificate of Analysis, lot-specific) and by Enamine with a stated purity of 95% . This is a common purity grade for research chemicals in this class.

Chemical procurement Purity Vendor specification

Limited Application Scenarios for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9) Based on Current Evidence


Use as a Research Chemical Building Block

Given the absence of specific bioactivity data, the primary known application for 5-(Pyrrolidin-1-ylsulfonyl)-2-furoic acid (933690-52-9) is as a building block or intermediate in medicinal chemistry and chemical biology research. It is available from vendors for this purpose . This is a class-level inference based on its structure and commercial availability.

Structure-Activity Relationship (SAR) Exploration

The compound's sulfonyl pyrrolidine motif is a recognized pharmacophore. It could be used in SAR studies to explore the impact of this group on target binding or physicochemical properties, provided internal, proprietary data supports its use over other analogs. No public comparative data exists to guide this selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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